molecular formula C13H24N2O5 B11815474 2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Cat. No.: B11815474
M. Wt: 288.34 g/mol
InChI Key: KIWJSGXDFUIJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves several steps. One common synthetic route includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to achieve the desired product. Industrial production methods may involve multicomponent reactions and cyclization processes to ensure high yields and selectivity .

Chemical Reactions Analysis

2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it stabilizes endogenous epoxyeicosatrienoic acids, which are potent anti-inflammatory mediators . This interaction helps reduce inflammation and pain by preventing the breakdown of these mediators.

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

2-[[4-(hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(19)15(8-10(17)18)13(9-16)4-6-14-7-5-13/h14,16H,4-9H2,1-3H3,(H,17,18)

InChI Key

KIWJSGXDFUIJLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1(CCNCC1)CO

Origin of Product

United States

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